molecular formula C10H13Cl3O3 B14632291 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione CAS No. 55756-20-2

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione

Katalognummer: B14632291
CAS-Nummer: 55756-20-2
Molekulargewicht: 287.6 g/mol
InChI-Schlüssel: JUGJGDSZUUJUJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is an organic compound with a complex structure that includes multiple chlorine atoms and ketone groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione typically involves multiple steps, including chlorination and ketone formation

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ketone groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,7-Dichloroheptane-2,6-dione: Similar structure but lacks the oxopropyl group.

    4-(3-Chloro-2-oxopropyl)heptane-2,6-dione: Similar structure but lacks the additional chlorine atoms.

Uniqueness

1,7-Dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione is unique due to the presence of multiple chlorine atoms and the oxopropyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

55756-20-2

Molekularformel

C10H13Cl3O3

Molekulargewicht

287.6 g/mol

IUPAC-Name

1,7-dichloro-4-(3-chloro-2-oxopropyl)heptane-2,6-dione

InChI

InChI=1S/C10H13Cl3O3/c11-4-8(14)1-7(2-9(15)5-12)3-10(16)6-13/h7H,1-6H2

InChI-Schlüssel

JUGJGDSZUUJUJA-UHFFFAOYSA-N

Kanonische SMILES

C(C(CC(=O)CCl)CC(=O)CCl)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.